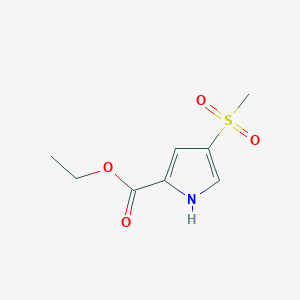

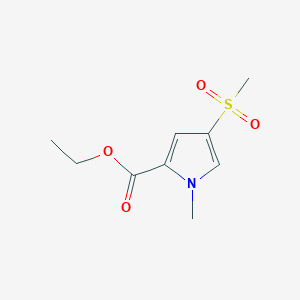

ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H11NO4S . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .

Physical And Chemical Properties Analysis

Ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate has a predicted boiling point of 454.3±45.0 °C and a predicted density of 1.325±0.06 g/cm3 at 20 °C . Its pKa is predicted to be 12.68±0.50 .Applications De Recherche Scientifique

- Researchers have explored enzymatic approaches (using Novozym 435) for transesterification to synthesize pyrrole esters. Under optimized conditions, this method yields pyrrole esters with a remarkable 92% yield . These compounds exhibit special aromatic organoleptic qualities and have found applications in bioactive compounds.

- Pyrrole esters, including ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate, play a crucial role in the food, fragrance, cosmetic, and pharmaceutical industries. They contribute to flavoring and aroma profiles in various products .

- Among the pyrrolyl esters synthesized, compounds like benzhydryl 1H-pyrrole-2-carboxylate, butyl 1H-pyrrole-2-carboxylate, and pentyl 1H-pyrrole-2-carboxylate exhibit sweet and acid aromas .

- Ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate demonstrates excellent thermal stability. Studies using pyrolysis–gas chromatography/mass spectrometry (Py–GC/MS), thermogravimetry (TG), and differential scanning calorimetry (DSC) confirm its robustness .

- Heteroaryl esters, including pyrrole esters, serve as essential building blocks for organic synthesis. Researchers explore their potential for creating diverse functionalized products .

- Biocatalytic methods, such as esterification, interesterification, and transesterification, offer advantages like selectivity, specificity, reusability, and milder reaction conditions. Enzymes like lipases and esterases catalyze these processes, providing purer products .

Enzymatic Synthesis of Pyrrole Esters

Aroma and Flavor Ingredients

Sweet and Acid Aromas

Thermal Stability

Organic Synthesis Building Blocks

Biocatalytic Synthesis

Orientations Futures

The future directions for research on ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate could involve further exploration of its synthesis, structural analysis, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by pyrrole derivatives, this compound could be of interest in the development of new pharmaceuticals or bioactive compounds .

Propriétés

IUPAC Name |

ethyl 4-methylsulfonyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-3-13-8(10)7-4-6(5-9-7)14(2,11)12/h4-5,9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKLKHYRTGBTSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}butanoic acid](/img/structure/B6619647.png)

![N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B6619651.png)

![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)

![rac-ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate, trans](/img/structure/B6619705.png)